![molecular formula C22H17NO4 B14709460 Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 20958-83-2](/img/structure/B14709460.png)
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrroloquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves the reaction of quaternary salts of lepidine with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- 1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines
Uniqueness
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
Eigenschaften
CAS-Nummer |
20958-83-2 |
|---|---|
Molekularformel |
C22H17NO4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-17-13-12-14-8-6-7-11-16(14)23(17)20(19(18)22(25)27-2)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI-Schlüssel |
CBBSWXUQFKLAQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1C(=O)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



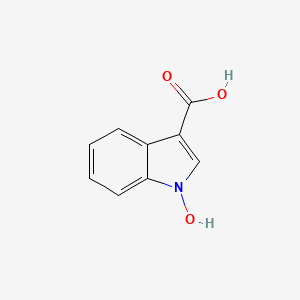

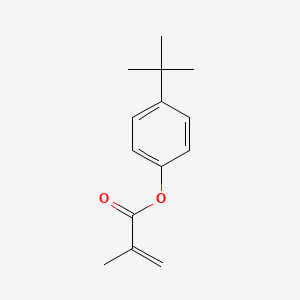

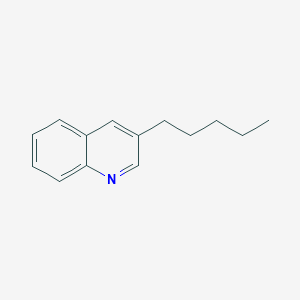
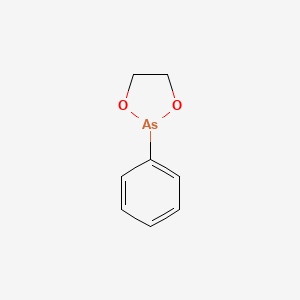
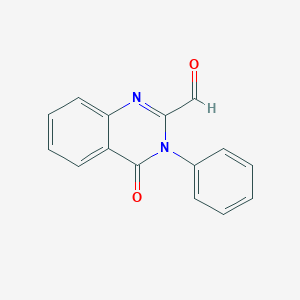
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
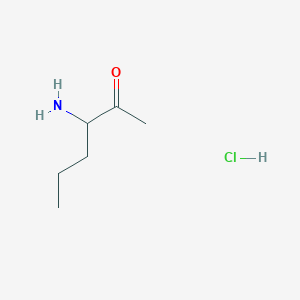
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
